2-Bromo-3-fluoropyridine-4-sulfonyl fluoride
Description
Properties
IUPAC Name |
2-bromo-3-fluoropyridine-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-5-4(7)3(1-2-9-5)12(8,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGSZPKEPMZNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1S(=O)(=O)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoropyridine-4-sulfonyl fluoride typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmospheres and moderate temperatures.
Major Products
The major products formed from these reactions include various substituted pyridines, sulfonamides, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3-fluoropyridine-4-sulfonyl fluoride, a fluorinated pyridine derivative, has applications in scientific research, particularly in chemistry and potentially in biological studies. Research suggests that compounds containing both fluorine and bromine atoms can exhibit enhanced biological activities, especially in antimicrobial and anticancer domains.
Properties
Scientific Research Applications
- It can be employed as a building block in chemistry.
- 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride has applications in chemistry.
Biological Activity Overview
- Compounds with fluorine and bromine atoms may exhibit enhanced biological activities, particularly in antimicrobial and anticancer areas.
- Fluorinated compounds often show increased antimicrobial efficacy. Introduction of fluorine into aromatic systems can enhance binding affinity to bacterial targets.
Antimicrobial Activity
- This compound demonstrates antibacterial properties against Staphylococcus aureus.
-
It has a lower Minimum Inhibitory Concentration (MIC) compared to control compounds, suggesting superior antibacterial properties.
Compound MIC (μM) Activity Type This compound 8 Antibacterial against Staphylococcus aureus Control Compound 16 Antibacterial against Staphylococcus aureus -
Mechanism of Action:
- The sulfonyl fluoride group can engage in nucleophilic attacks from biological molecules such as proteins, leading to covalent modifications.
- Similar compounds have shown effectiveness in inhibiting enzymes critical for bacterial survival, suggesting a potential role for this compound in enzyme inhibition.
Case Studies
- Fluorinated pyridine derivatives with electron-withdrawing groups (like fluorine) exhibited enhanced activity against S. aureus.
- In vitro testing showed significant reductions in bacterial growth at concentrations lower than those required for non-fluorinated analogs.
Structure-Activity Relationship (SAR)
- Both bromine and fluorine substituents play roles in modulating the biological activity of pyridine derivatives.
- Fluorine Substitution: Enhances lipophilicity and alters electronic distribution, improving interaction with biological targets.
- Bromine Substitution: Contributes to increased reactivity and may facilitate interactions with nucleophiles.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoropyridine-4-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. The sulfonyl fluoride group is particularly reactive towards serine residues in enzymes, leading to the formation of covalent adducts that inhibit enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Table 1: Comparison of 2-Bromo-3-fluoropyridine-4-sulfonyl Fluoride with Analogous Compounds
*Similarity scores derived from structural alignment algorithms (0–1 scale). †Inferred formula based on pyridine substitutions. ‡Discrepancy noted in : Molecular formula includes Cl unaccounted for in the name.
Key Differences and Implications
Substituent Position Effects :
- The sulfonyl fluoride group at position 4 (target compound) versus position 2 ( analog) significantly alters electronic distribution. Position 4 sulfonyl fluorides exhibit enhanced resonance stabilization, increasing electrophilicity compared to position 2 analogs .
- Bromine at position 2 (target) versus position 4 ( analog) modifies steric hindrance, influencing binding affinity in medicinal chemistry applications.
Halogen Diversity :
- Chlorine substitution in 4-bromo-2-chloro-3-fluoropyridine (CAS 407-20-5) reduces electronegativity compared to sulfonyl fluoride, lowering reactivity in nucleophilic aromatic substitution (SNAr) reactions .
Similarity Scores :
- Compounds with similarity scores >0.8 (e.g., 4-bromo-2-chloro-3-fluoropyridine) share comparable ring distortion effects, making them viable alternatives in cross-coupling reactions. Lower-scoring analogs (e.g., 0.75–0.79) require tailored reaction conditions .
Biological Activity
2-Bromo-3-fluoropyridine-4-sulfonyl fluoride is a synthetic compound characterized by its unique molecular structure, which includes a pyridine ring with bromine and fluorine substituents, as well as a sulfonyl fluoride group. Its molecular formula is C₅H₂BrF₂NO₂S, and it has a molecular weight of 258.04 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The presence of the sulfonyl fluoride group in this compound makes it a strong electrophile, capable of engaging in nucleophilic substitution reactions. This reactivity can be exploited in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. The compound's ability to modify biological macromolecules suggests potential therapeutic applications.
The biological activity of this compound primarily stems from its electrophilic nature, allowing it to interact with nucleophiles such as amino acids and proteins. This interaction can lead to covalent modifications that may alter the function of target biomolecules. Studies indicate that such modifications could influence various biochemical pathways, including those involved in cell signaling and metabolism.
Interaction Studies
Preliminary studies have shown that this compound interacts favorably with certain amino acids, potentially leading to significant changes in their activity. For instance, interactions with histidine residues have been noted, which are crucial for the function of many enzymes and receptors .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride | C₅H₂BrF₂NO₂S | Different positioning of bromine and fluorine |
| 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride | C₅H₂BrF₂NO₂S | Sulfonyl group at an alternative position |
| 4-Fluoroaniline | C₆H₄F₃N | Lacks the pyridine ring but retains fluorination |
These compounds exhibit varying reactivities and biological activities due to differences in their substituent positions and functional groups, highlighting the distinctive characteristics of this compound within this class.
Case Studies
- Cereblon Binding Studies : Research has demonstrated that sulfonyl fluorides can be designed to covalently bind to cereblon, an important protein in the ubiquitin-proteasome system. Compounds similar to this compound have been shown to modulate cereblon activity, indicating potential applications in targeted protein degradation therapies .
- Anticancer Activity : In vitro studies have suggested that compounds containing sulfonyl fluoride groups may exhibit anticancer properties by disrupting cellular processes through covalent modification of key proteins involved in tumor growth and survival .
Q & A
Basic Question: What are the established synthetic routes for preparing 2-bromo-3-fluoropyridine-4-sulfonyl fluoride?
Answer:
The compound is typically synthesized via sequential sulfonation and halogenation of pyridine derivatives. A common approach involves:
Sulfonation : Introducing a sulfonyl fluoride group at the 4-position of pyridine using sulfur trioxide (SO₃) or chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .
Halogenation : Bromination and fluorination at the 2- and 3-positions, respectively, using bromine (Br₂) in acetic acid for bromination and DAST (diethylaminosulfur trifluoride) for fluorination .
Key validation steps include monitoring reaction progress via TLC and confirming purity through HPLC (>95% purity threshold) .
Advanced Question: How can competing reaction pathways during halogenation be minimized?
Answer:
Competing pathways (e.g., dihalogenation or ring-opening) arise from excessive electrophilic substitution. Mitigation strategies include:
- Temperature Control : Maintaining bromination at −10°C to limit radical side reactions .
- Protecting Groups : Temporarily blocking the 4-sulfonyl fluoride group with tert-butyldimethylsilyl (TBS) before fluorination to prevent nucleophilic displacement .
- Catalyst Optimization : Using Lewis acids like FeCl₃ (5 mol%) to direct regioselectivity during bromination . Post-reaction analysis via ¹⁹F NMR helps identify residual intermediates, with <2% side products considered acceptable .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons), ¹³C NMR (distinguishing Br/F-substituted carbons), and ¹⁹F NMR (δ −110 to −115 ppm for sulfonyl fluoride) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C₅H₂BrF₂NO₂S; expected [M+H]⁺ = 273.92) .
- X-ray Crystallography : For resolving steric effects of the sulfonyl fluoride and halogen substituents .
Advanced Question: How can spectral overlaps in NMR be resolved for accurate structural assignment?
Answer:
Overlapping signals (e.g., pyridine protons near δ 8.3 ppm) are addressed via:
- COSY and HSQC : To correlate coupled protons and assign ¹H-¹³C connectivity .
- Solvent Optimization : Using deuterated DMSO-d₆ to enhance resolution of sulfonyl fluoride peaks .
- Dynamic NMR : Heating samples to 50°C reduces rotational barriers, splitting broadened signals . Quantitative ¹⁹F NMR with trifluoroacetic acid as an internal standard improves accuracy .
Basic Question: What are the primary applications of this compound in medicinal chemistry?
Answer:
It serves as a versatile intermediate for:
- Sulfonamide Drug Candidates : Reacting with amines to form sulfonamides, a common pharmacophore in protease inhibitors .
- Biaryl Coupling : Suzuki-Miyaura reactions with boronic acids to create biaryl scaffolds for kinase inhibitors .
- Fluorine-18 Radiolabeling : The sulfonyl fluoride group enables ¹⁸F incorporation for PET tracers, though competing hydrolysis requires anhydrous conditions .
Advanced Question: How does the sulfonyl fluoride group influence hydrolytic stability under physiological conditions?
Answer:
The sulfonyl fluoride moiety is prone to hydrolysis (t₁/₂ ~2–6 hours in PBS at pH 7.4). Stabilization strategies include:
- Lyophilization : Storing the compound at −20°C under argon to prevent moisture ingress .
- Prodrug Design : Masking the sulfonyl fluoride as a tert-butyl ester until target exposure .
Hydrolysis kinetics are monitored via conductivity measurements, with <5% degradation over 24 hours considered stable for in vitro assays .
Basic Question: What precautions are necessary for handling and storage?
Answer:
- Handling : Use glove boxes or Schlenk lines to avoid moisture. PPE (nitrile gloves, goggles) is mandatory due to lachrymatory vapors .
- Storage : Anhydrous acetonitrile solutions at −20°C in amber vials; solid forms stored with desiccants (silica gel) .
- Deactivation : Quench waste with 10% aqueous NaHCO₃ to neutralize acidic byproducts .
Advanced Question: How can computational methods predict reactivity trends in derivatization reactions?
Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets models electrophilic aromatic substitution, identifying charge densities at C-2 (Br) and C-3 (F) as reactive sites .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., DMF vs. THF) on reaction barriers .
Experimental validation via Hammett plots correlates σ values of substituents with reaction rates (R² >0.90 required) .
Basic Question: What are the solubility properties in common solvents?
Answer:
- High Solubility : DMSO (≥50 mg/mL), DMF (30 mg/mL).
- Low Solubility : Water (<0.1 mg/mL), hexane (<1 mg/mL) .
For kinetic studies, prepare stock solutions in DMSO and dilute with PBS (final DMSO ≤1% v/v) .
Advanced Question: How to resolve contradictions in reported reaction yields for cross-coupling reactions?
Answer:
Discrepancies (e.g., 40–75% yields in Suzuki couplings) arise from:
- Catalyst Purity : Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand (yield difference ~20%) .
- Oxygen Sensitivity : Degassed vs. non-degassed solvents (yield drop ~15% under air) .
Standardized protocols (e.g., Buchwald-Hartwig conditions) and ICP-MS verification of residual Pd (<10 ppm) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
